1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene
Description
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene (CAS: 1805217-06-4) is a highly fluorinated aromatic compound with the molecular formula C₉H₂F₁₀S and a molecular weight of 332.16 g/mol . Its structure features:
- Two trifluoromethyl (-CF₃) groups at positions 1 and 2.
- A fluorine atom (-F) at position 3.
- A trifluoromethylthio (-SCF₃) group at position 2.
This compound is synthesized for applications in advanced materials and agrochemical intermediates, leveraging the electron-withdrawing and lipophilicity-enhancing properties of its substituents. Its purity is typically ≥98% in commercial supplies .
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-2,4-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H |
InChI Key |
XNJKRLGUQUJOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)SC(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method is the direct fluorination of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) and trifluoromethylthio chloride (CF3SCl) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced sulfur species.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives with various nucleophiles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the design of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets through fluorine interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorine atoms. The trifluoromethyl groups can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The trifluoromethylthio group can undergo redox reactions, modulating the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of -CF₃, -F, and -SCF₃ groups distinguishes it from other fluorinated benzene derivatives. Below is a comparison with high-similarity compounds (similarity scores ≥0.96) from :
| Compound Name (CAS) | Substituents | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|
| 1-Nitro-3,5-bis(trifluoromethyl)benzene (328-75-6) | -NO₂ at 1, -CF₃ at 3 and 5 | C₈H₃F₆NO₂ | Replaces -SCF₃ and -F with -NO₂; lacks sulfur |
| 2-Nitro-1,4-bis(trifluoromethyl)benzene (320-88-7) | -NO₂ at 2, -CF₃ at 1 and 4 | C₈H₃F₆NO₂ | Nitro group instead of -SCF₃; fewer fluorines |
| 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (65754-26-9) | -CH₃ at 1, -NO₂ at 2, -CF₃ at 4 | C₈H₆F₃NO₂ | Less fluorination; methyl and nitro substituents |
Key Observations :
- Electron-withdrawing effects: The -SCF₃ group in the target compound is a stronger electron-withdrawing group (σₚ = 0.68) compared to -NO₂ (σₚ = 1.27), but its bulkiness and sulfur atom may alter reactivity in substitution reactions .
Physicochemical Properties
- Molecular Weight : At 332.16 g/mol, it is heavier than analogs like 328-75-6 (259.1 g/mol) due to additional fluorine and sulfur atoms.
- Stability : The -CF₃ groups impart thermal and metabolic stability, similar to fluorinated drugs like Celecoxib .
Biological Activity
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene (CAS No. 1805466-83-4) is a highly fluorinated aromatic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a trifluoromethylthio substituent on a benzene ring. This compound has garnered attention in various fields due to its distinct chemical properties, including high thermal stability and reactivity.
The molecular formula of this compound is C10H4F10S, with a molecular weight of 332.16 g/mol. The presence of electron-withdrawing trifluoromethyl groups significantly influences the compound's reactivity, making it suitable for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H4F10S |
| Molecular Weight | 332.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1805466-83-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of trifluoromethyl-substituted benzene compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations.
- Anticancer Potential : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives with multiple trifluoromethyl groups were observed to induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents .
- Neuroprotective Effects : Preliminary research suggests that fluorinated compounds may possess neuroprotective properties. A recent investigation into the effects of trifluoromethyl-substituted benzene compounds on neuronal cells indicated a reduction in oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Bis(trifluoromethyl)-5-bromobenzene | C10H6F6Br | Contains bromine; different reactivity profile |
| 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene | C10H6F8S | Different substitution pattern; varied biological activity |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | C8H4Cl2F6 | Chlorine substituents; different toxicity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
